molecular formula C18H34N2O B6137799 2-{1-cyclohexyl-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol

2-{1-cyclohexyl-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol

Cat. No. B6137799
M. Wt: 294.5 g/mol
InChI Key: IWYUHDKQUSGBIA-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-cyclohexyl-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a subsidiary of GlaxoSmithKline. AH-7921 has gained popularity in recent years as a designer drug, and its use has been associated with several overdose deaths.

Mechanism of Action

2-{1-cyclohexyl-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol acts as an agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. When 2-{1-cyclohexyl-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol binds to the mu-opioid receptor, it activates the receptor, leading to a decrease in the transmission of pain signals. 2-{1-cyclohexyl-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol has also been shown to have a high affinity for the delta-opioid receptor, which is involved in the modulation of pain.
Biochemical and Physiological Effects:
2-{1-cyclohexyl-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol has been shown to produce analgesia, sedation, and respiratory depression in laboratory animals. It has also been found to produce physical dependence and tolerance, which are common effects of opioid drugs.

Advantages and Limitations for Lab Experiments

2-{1-cyclohexyl-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol has several advantages as a laboratory tool for studying the opioid system. It is a potent and selective agonist of the mu-opioid receptor, and it has a high affinity for the delta-opioid receptor. However, 2-{1-cyclohexyl-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol also has several limitations. It is highly addictive and has been associated with several overdose deaths. It is also illegal in many countries, which limits its availability for research purposes.

Future Directions

There are several future directions for research on 2-{1-cyclohexyl-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol. One area of interest is the development of novel opioid analgesics with reduced abuse potential and side effects. Another area of interest is the study of the mechanisms underlying the addictive properties of opioids, including 2-{1-cyclohexyl-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol. Finally, there is a need for further research on the long-term effects of opioid use, including the potential for addiction and overdose.

Synthesis Methods

The synthesis of 2-{1-cyclohexyl-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol involves several steps, including the reaction of 4-methyl-2-penten-1-ol with cyclohexylamine to form the corresponding amine. This amine is then reacted with piperazine to form the piperazine derivative, which is then reduced to the final product, 2-{1-cyclohexyl-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol.

Scientific Research Applications

2-{1-cyclohexyl-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol has been studied extensively in the laboratory for its potential use as an analgesic drug. It has been found to be a potent agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. 2-{1-cyclohexyl-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol has also been shown to have a high affinity for the delta-opioid receptor, which is involved in the modulation of pain.

properties

IUPAC Name

2-[1-cyclohexyl-4-[(E)-4-methylpent-2-enyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O/c1-16(2)7-6-11-19-12-13-20(18(15-19)10-14-21)17-8-4-3-5-9-17/h6-7,16-18,21H,3-5,8-15H2,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYUHDKQUSGBIA-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCN1CCN(C(C1)CCO)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CN1CCN(C(C1)CCO)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-cyclohexyl-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol

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